Cas no 2137982-24-0 ((3-Amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine)

(3-Amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine Chemical and Physical Properties
Names and Identifiers
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- (3-amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine
- EN300-788789
- 2137982-24-0
- (3-Amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine
-
- Inchi: 1S/C7H14F4N2/c1-6(8,9)4-13(2)5-7(10,11)3-12/h3-5,12H2,1-2H3
- InChI Key: XLXSKTPUTCUEES-UHFFFAOYSA-N
- SMILES: FC(CN)(CN(C)CC(C)(F)F)F
Computed Properties
- Exact Mass: 202.10931110g/mol
- Monoisotopic Mass: 202.10931110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 1
(3-Amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788789-0.05g |
(3-amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine |
2137982-24-0 | 95.0% | 0.05g |
$1188.0 | 2025-02-22 | |
Enamine | EN300-788789-0.25g |
(3-amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine |
2137982-24-0 | 95.0% | 0.25g |
$1300.0 | 2025-02-22 | |
Enamine | EN300-788789-10.0g |
(3-amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine |
2137982-24-0 | 95.0% | 10.0g |
$6082.0 | 2025-02-22 | |
Enamine | EN300-788789-0.1g |
(3-amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine |
2137982-24-0 | 95.0% | 0.1g |
$1244.0 | 2025-02-22 | |
Enamine | EN300-788789-2.5g |
(3-amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine |
2137982-24-0 | 95.0% | 2.5g |
$2771.0 | 2025-02-22 | |
Enamine | EN300-788789-5.0g |
(3-amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine |
2137982-24-0 | 95.0% | 5.0g |
$4102.0 | 2025-02-22 | |
Enamine | EN300-788789-0.5g |
(3-amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine |
2137982-24-0 | 95.0% | 0.5g |
$1357.0 | 2025-02-22 | |
Enamine | EN300-788789-1.0g |
(3-amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine |
2137982-24-0 | 95.0% | 1.0g |
$1414.0 | 2025-02-22 |
(3-Amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine Related Literature
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
Additional information on (3-Amino-2,2-difluoropropyl)(2,2-difluoropropyl)methylamine
The Chemical Compound (3-Amino-2,2-Difluoropropyl)(2,2-Difluoropropyl)Methylamine: A Comprehensive Overview
(3-Amino-2,2-Difluoropropyl)(2,2-Difluoropropyl)Methylamine, identified by the CAS number NO 2137982-24-0, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines amino and methylamine functionalities with difluorinated propyl groups. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in contemporary research.
The molecular structure of this compound is notable for its two difluoropropyl groups attached to the central methylamine moiety. The 3-amino-2,2-difluoropropyl group introduces a combination of amine and fluorinated functionalities, while the 2,2-difluoropropyl group adds further fluorination. This arrangement not only enhances the compound's stability but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted the importance of such fluorinated compounds in drug design due to their ability to modulate pharmacokinetic properties such as solubility and bioavailability.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the reaction of appropriate alkylating agents with amines in the presence of suitable catalysts or bases. Researchers have explored various optimization techniques to improve the yield and purity of this compound, including the use of phase-transfer catalysts and microwave-assisted synthesis methods. These advancements have significantly enhanced the efficiency of producing this compound on an industrial scale.
The applications of (3-Amino-2,2-Difluoropropyl)(2,2-Difluoropropyl)Methylamine span across multiple domains. In the pharmaceutical industry, it has been investigated as a potential precursor for bioactive molecules targeting various therapeutic areas such as oncology and neurodegenerative diseases. Its unique structure allows for easy modification to incorporate additional functional groups, making it a versatile building block in medicinal chemistry.
Recent research has also focused on the environmental impact and degradation pathways of this compound. Studies indicate that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis to produce less complex byproducts. These findings are crucial for understanding its environmental fate and ensuring sustainable practices in its production and use.
In conclusion, (3-Amino-2,2-Difluoropropyl)(2,2-Difluoropropyl)Methylamine stands out as a significant compound with promising applications in both academic and industrial settings. Its unique chemical properties and versatile structure continue to drive innovative research across diverse fields. As advancements in synthetic methodologies and application development progress, this compound is poised to play an increasingly important role in modern chemistry.
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